Technical Profile: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)
Technical Profile: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)
Topic: 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) Chemical Structure Content Type: Technical Guide / Compound Profile Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
The compound 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea) (CAS: 41915-94-0) is a symmetric, lipophilic bis-urea derivative based on a naphthalene scaffold. Unlike its polysulfonated analogues (e.g., the P2X receptor antagonist NF449), this molecule lacks ionic groups, rendering it hydrophobic. It serves primarily as a synthetic intermediate in medicinal chemistry and a functional building block in supramolecular chemistry, where its urea motifs facilitate strong intermolecular hydrogen bonding for self-assembly and organogel formation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea |
| Common Synonyms | 1,5-bis(3,3-diethylureido)naphthalene; N,N'-Bis(diethylcarbamoyl)-1,5-diaminonaphthalene |
| CAS Number | 41915-94-0 |
| Molecular Formula | C₂₀H₂₈N₄O₂ |
| Molecular Weight | 356.47 g/mol |
| SMILES | CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC |
| LogP (Predicted) | ~3.0 (Lipophilic) |
| H-Bond Donors | 2 (Amide NH) |
| H-Bond Acceptors | 2 (Urea Carbonyls) |
Structural Analysis
The molecule features a rigid 1,5-disubstituted naphthalene core . This substitution pattern is centrosymmetric, placing the two urea arms on opposite sides of the aromatic plane.
-
Steric Environment: The diethyl groups on the terminal nitrogens create significant steric bulk, preventing close stacking of the urea carbonyls unless specific conformational twists occur.
-
Electronic Character: The urea linkage acts as an electron-donating group to the naphthalene ring via the nitrogen lone pair, while the carbonyl group withdraws electron density from the terminal diethylamine.
Synthetic Methodology
The most efficient and authoritative synthesis of 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea) utilizes the high reactivity of isocyanates toward secondary amines. This route avoids the use of phosgene gas (required for the reverse addition) and typically proceeds with quantitative yields.
Protocol: Nucleophilic Addition to Isocyanate
Reaction: 1,5-Diisocyanatonaphthalene + Diethylamine
Reagents:
-
1,5-Diisocyanatonaphthalene (NDI): The electrophilic core.
-
Diethylamine: The nucleophile (excess).
-
Solvent: Toluene (anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve 1,5-diisocyanatonaphthalene (1.0 eq) in anhydrous toluene under an inert atmosphere (
). Ensure the system is dry to prevent hydrolysis of the isocyanate to the amine. -
Addition: Cool the solution to 0–5°C. Add diethylamine (2.2 eq) dropwise. The reaction is exothermic; temperature control prevents side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The urea product typically precipitates out of the non-polar toluene solution due to its polarity and H-bonding capability.
-
Isolation: Filter the white precipitate. Wash with cold toluene followed by hexane to remove unreacted amine.
-
Purification: Recrystallize from ethanol or a DMF/water mixture if necessary.
Reaction Mechanism & Pathway
The following diagram illustrates the synthesis and the logical flow of the reaction.
Figure 1: Synthetic pathway via isocyanate addition. The nucleophilic amine attacks the isocyanate carbon, followed by a proton transfer to the nitrogen to form the stable urea linkage.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
1H NMR (DMSO-d₆, 400 MHz)
-
8.80 ppm (s, 2H): Urea NH protons. These are deshielded by the adjacent carbonyl and the aromatic ring. They typically appear as broad singlets and are exchangeable with
. - 7.50 – 8.10 ppm (m, 6H): Naphthalene aromatic protons. The 1,5-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet, or overlapping multiplets depending on resolution).
-
3.30 – 3.40 ppm (q, 8H): Methylene protons (
) of the ethyl groups. -
1.10 – 1.20 ppm (t, 12H): Methyl protons (
) of the ethyl groups.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 357.23
-
[M+Na]⁺: m/z 379.21
-
Fragmentation: Loss of diethylamine (
) fragments is common in high-energy collisions.
Functional Applications & Significance
Medicinal Chemistry: The "Lipophilic Analogue"
This compound is structurally related to NF449 (a potent P2X1 receptor antagonist), but with a critical difference:
-
NF449: Contains sulfonic acid groups (
), making it water-soluble and membrane-impermeable. -
Title Compound: Contains diethyl groups, making it membrane-permeable and lipophilic.
-
Utility: It is often used in Structure-Activity Relationship (SAR) studies to determine if the ionic interactions of the sulfonate groups are essential for receptor binding. In many P2X receptors, the removal of sulfonates abolishes activity, confirming the necessity of electrostatic interactions.
Supramolecular Chemistry: Organogelators
Bis-urea derivatives of naphthalene are potent organogelators .
-
Mechanism: The two urea groups act as a "staple," forming intermolecular hydrogen bonds (
) with adjacent molecules. -
Stacking: The naphthalene cores engage in
stacking. -
Result: This combination drives the self-assembly into long, fibrillar networks that can immobilize organic solvents (e.g., toluene, chloroform), forming thermoreversible gels.
Figure 2: Functional contribution of structural motifs to supramolecular assembly.
References
-
PubChem Compound Summary. 3,3'-(1,5-naphthalenediyl)bis(1,1-diethylurea) - CID 3585553. National Center for Biotechnology Information. Link
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LookChem CAS Database. 1,5-Naphthalene diisocyanate reaction with diethylamine (CAS 41915-94-0).Link
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ResearchGate. Synthesis of 1,5-diaminonaphthalene urea derivatives for antimicrobial activity. (General class reference). Link
